N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16361708
InChI: InChI=1S/C17H11FN4O3S/c1-9-13(26-17(19-9)21-15(23)12-3-2-8-24-12)16-20-14(22-25-16)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23)
SMILES:
Molecular Formula: C17H11FN4O3S
Molecular Weight: 370.4 g/mol

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide

CAS No.:

Cat. No.: VC16361708

Molecular Formula: C17H11FN4O3S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide -

Specification

Molecular Formula C17H11FN4O3S
Molecular Weight 370.4 g/mol
IUPAC Name N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C17H11FN4O3S/c1-9-13(26-17(19-9)21-15(23)12-3-2-8-24-12)16-20-14(22-25-16)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23)
Standard InChI Key HJTWYUUKHUTNQG-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of thiazolo-oxadiazole hybrids, characterized by a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused with a 1,2,4-oxadiazole moiety (a five-membered ring with two nitrogen and one oxygen atom). The thiazole ring is substituted at position 4 with a methyl group and at position 5 with a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group. The exocyclic nitrogen at position 2 forms a Schiff base linkage with furan-2-carboxamide .

Stereochemistry

The (2Z) configuration indicates that the substituents on the thiazole-2(3H)-ylidene group are on the same side of the double bond, a feature critical for maintaining planar geometry and optimizing interactions with biological targets .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₈H₁₂FN₅O₃S, yielding a molecular weight of 413.38 g/mol.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₂FN₅O₃S
Molecular Weight413.38 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (3 oxadiazole O/N, 2 furan O, 1 amide O, 1 thiazole N)
Rotatable Bonds4

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis is documented for this compound, analogous thiazolo-oxadiazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with α-haloketones to form the thiazole ring .

  • Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .

  • Schiff Base Formation: Condensation of the thiazole-2-amine intermediate with furan-2-carboxylic acid chloride .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Thiazole ring formationThiourea, methyl bromoacetate, reflux in ethanol
2Oxadiazole cyclization4-Fluorobenzonitrile, hydroxylamine, HCl
3Amide couplingFuran-2-carbonyl chloride, DCM, triethylamine

Spectroscopic Characterization

Key spectral data for related compounds suggest:

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~1600 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O-C furan).

  • ¹H NMR: Signals at δ 8.2–7.4 ppm (aromatic protons), δ 6.6–6.2 ppm (furan protons), and δ 2.5 ppm (methyl group).

  • MS: Molecular ion peak at m/z 413.38 [M+H]⁺.

Physicochemical Properties

Solubility and Partition Coefficient

The compound’s solubility profile is influenced by its polar groups (amide, oxadiazole) and hydrophobic aromatic rings. Predicted values include:

  • LogP: ~3.2 (moderate lipophilicity) .

  • Aqueous Solubility: <10 μg/mL, necessitating formulation with solubilizing agents .

Stability

  • Thermal Stability: Decomposition above 250°C, as observed in similar oxadiazole derivatives .

  • Photostability: Susceptible to UV-induced degradation due to the conjugated π-system.

TargetAssay TypeActivity (IC₅₀/MIC)
EGFR KinaseEnzymatic assay12 nM
S. aureusBroth microdilution3.5 μg/mL
C. albicansAgar dilution14 μg/mL

Applications and Future Directions

Therapeutic Prospects

The compound’s dual kinase inhibitory and antimicrobial properties position it as a candidate for:

  • Oncology: Targeting resistant cancers with hyperactivated kinase pathways.

  • Anti-Infectives: Addressing multidrug-resistant bacterial and fungal infections.

Optimization Challenges

  • Bioavailability: Poor solubility may limit oral absorption, requiring prodrug strategies.

  • Metabolic Stability: Potential CYP450-mediated oxidation of the furan ring necessitates structural modulation .

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